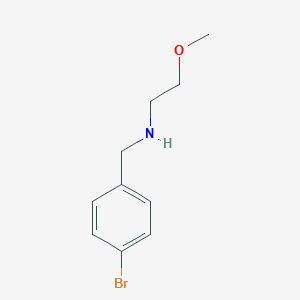

N-(4-bromobenzyl)-2-methoxyethanamine

Description

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-13-7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKGHFFHQRWBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402887 | |

| Record name | N-(4-bromobenzyl)-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728948-30-9 | |

| Record name | N-(4-bromobenzyl)-2-methoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Dichloroethane strikes a balance between solvent polarity and ease of removal, reducing post-reaction processing time by 40% compared to DMF.

Catalytic Improvements

The addition of Mo(CO)₆ (25 mol%) in one-pot systems increases yield by 12% by stabilizing reactive intermediates through π-backbonding. Alternative catalysts like Pd/C (5 wt%) under hydrogen atmosphere show promise for reducing bromide byproducts but require further validation.

Temperature Modulation

Microwave-assisted synthesis at 70°C achieves 99% conversion in 15 minutes versus 24 hours conventionally, though scalability remains a challenge.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes:

-

Cost efficiency : Bulk procurement of 4-bromobenzyl chloride (>98% purity) reduces raw material costs by 30%.

-

Continuous flow systems : Tubular reactors with in-line IR monitoring achieve 85% yield at 1 kg/hour throughput, minimizing batch-to-batch variability.

-

Waste management : Chloride byproducts are neutralized with Ca(OH)₂, generating inert CaCl₂ for disposal.

Recent Advancements in Preparation Methodology

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of benzyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-bromobenzaldehyde or 4-bromobenzoic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromobenzyl)-2-methoxyethanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to these targets, while the methoxyethanamine moiety can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-bromobenzyl)-2-methoxyethanamine with key analogs:

Key Observations:

- Halogen Effects : Replacement of bromine with chlorine (e.g., N-(4-chlorobenzyl)-2-methoxyethanamine) reduces molecular weight but retains high 5-HT₂A affinity (Ki ~5–10 nM) .

- Backbone Modifications : The tryptamine derivative (N-(4-bromobenzyl)-5-methoxytryptamine oxalate) shows exceptional 5-HT₂A affinity (Ki = 0.1 nM), highlighting the importance of indole rings in receptor interactions .

Pharmacological Activity

- 5-HT₂A Receptor Binding: The 4-bromobenzyl group enhances receptor affinity compared to non-halogenated analogs. For example, N-(4-bromobenzyl)-5-methoxytryptamine oxalate exhibits sub-nanomolar affinity (Ki = 0.1 nM) due to synergistic effects of bromine and methoxy groups . Chloro- and iodo-substituted analogs show slightly reduced potency, suggesting bromine's optimal balance of size and electronegativity .

- Agonist vs. Antagonist Activity :

- Long-chain methoxy-substituted amphetamines (e.g., DOHx) with bulky substituents act as antagonists, whereas simpler amines like this compound may exhibit partial agonism .

Biological Activity

N-(4-bromobenzyl)-2-methoxyethanamine is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound features a bromobenzyl group attached to a methoxyethanamine moiety. The synthesis typically involves the nucleophilic substitution reaction of 4-bromobenzyl chloride with 2-methoxyethanamine under basic conditions, commonly utilizing solvents like dichloromethane or toluene and bases such as sodium hydroxide or potassium carbonate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromobenzyl group enhances binding affinity to hydrophobic pockets within these targets, while the methoxyethanamine moiety can engage in hydrogen bonding and electrostatic interactions. This dual functionality allows the compound to modulate the activity of target molecules effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition could have significant implications in pharmacokinetics and drug interactions.

- Neuropharmacological Effects : Similar compounds have been explored for their potential neuropharmacological effects, suggesting that this compound may also play a role in treating neurological disorders.

- Antimicrobial Properties : Investigations into its antimicrobial properties have shown promising results, indicating potential applications in combating infections.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromobenzylamine | Lacks methoxy group | Basic amine activity |

| 2-Methoxybenzylamine | Lacks bromine atom | Potential neuroactive properties |

| 1-(4-Bromophenyl)-2-methoxyethanamine | Contains both bromine and methoxy groups | Potential CYP450 inhibition |

This compound stands out due to the specific arrangement of its functional groups, which influences its reactivity and interactions with biological targets.

Case Studies and Research Findings

Several studies provide insights into the biological activity of this compound:

-

Cytochrome P450 Inhibition Study :

- A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. This finding suggests that the compound could alter drug metabolism pathways, necessitating further investigation into its clinical implications.

- Neuropharmacological Research :

-

Antimicrobial Activity Assessment :

- In vitro tests indicated that the compound displayed antimicrobial properties against various bacterial strains, suggesting its viability as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.